molecular formula C19H21FN6 B6457992 7-fluoro-4-[4-(2,5,6-trimethylpyrimidin-4-yl)piperazin-1-yl]quinazoline CAS No. 2549044-17-7

7-fluoro-4-[4-(2,5,6-trimethylpyrimidin-4-yl)piperazin-1-yl]quinazoline

Cat. No.: B6457992
CAS No.: 2549044-17-7
M. Wt: 352.4 g/mol
InChI Key: AVJDZCYFASGXFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Fluoro-4-[4-(2,5,6-trimethylpyrimidin-4-yl)piperazin-1-yl]quinazoline (CAS 2549044-17-7) is a synthetic organic compound with a molecular formula of C19H21FN6 and a molecular weight of 352.41 g/mol . It features a quinazoline core structure, a privileged scaffold in medicinal chemistry, which is substituted with a fluorine atom at the 7-position and linked to a 2,5,6-trimethylpyrimidine group via a piperazine ring . This specific molecular architecture makes it a compound of significant interest for various research applications. While direct biological data for this specific molecule is limited, its structural components are associated with valuable pharmacological properties. The quinazoline scaffold is widely recognized in scientific literature for its potential in anticancer research . Furthermore, the presence of the piperazine linker is a common feature in many bioactive molecules and pharmaceutical agents, as it can influence solubility and receptor binding . Researchers are investigating this compound primarily as a key intermediate or building block in the synthesis of novel molecules for biochemical screening and drug discovery efforts. Its high level of purity ensures reliability and reproducibility in experimental settings. This product is intended for laboratory research purposes only and is not approved for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

7-fluoro-4-[4-(2,5,6-trimethylpyrimidin-4-yl)piperazin-1-yl]quinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN6/c1-12-13(2)23-14(3)24-18(12)25-6-8-26(9-7-25)19-16-5-4-15(20)10-17(16)21-11-22-19/h4-5,10-11H,6-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVJDZCYFASGXFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(N=C1N2CCN(CC2)C3=NC=NC4=C3C=CC(=C4)F)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of 2-Amino-4-Fluorobenzoic Acid

The most widely reported method begins with 2-amino-4-fluorobenzoic acid (G1 in, D1 in). Cyclization with formamidine acetate in ethylene glycol monomethyl ether (EGME) at reflux yields 7-fluoroquinazolin-4(3H)-one (G3 ,; D3 ,). This step achieves a yield of ~80–85% under optimized conditions.

Mechanistic Insight : The reaction proceeds via nucleophilic attack of the amino group on the formamidine carbonyl, followed by dehydration to form the heterocyclic ring.

Chlorination of the Quinazolin-4(3H)-one

The hydroxyl group at position 4 of the quinazoline is replaced with chlorine using sulfoxide chloride (SOCl₂) in the presence of a catalytic amount of dimethylformamide (DMF). This converts G3 to 4-chloro-7-fluoroquinazoline (G6 ,; D5 ,) with >90% efficiency.

Critical Parameters :

  • Excess SOCl₂ (27 mol equiv) ensures complete conversion.

  • DMF (0.42 mol equiv) acts as a catalyst by generating reactive chlorinating intermediates.

Functionalization with Piperazine

The 4-chloro substituent on the quinazoline core undergoes nucleophilic aromatic substitution (SNAr) with piperazine derivatives.

Direct Amination with Piperazine

4-Chloro-7-fluoroquinazoline reacts with piperazine in a polar aprotic solvent (e.g., DMF or N-methyl-2-pyrrolidone) under basic conditions (K₂CO₃ or Et₃N). This yields 7-fluoro-4-(piperazin-1-yl)quinazoline (Intermediate A ) with 70–75% yield.

Optimization Notes :

  • Prolonged reflux (8–12 hours) improves substitution efficiency.

  • Anhydrous conditions prevent hydrolysis of the chloro intermediate.

Introducing the 2,5,6-Trimethylpyrimidin-4-yl Substituent

The piperazine nitrogen is further functionalized with 2,5,6-trimethylpyrimidin-4-yl via a two-step process:

Step 2: Coupling with Intermediate A

Intermediate A reacts with 4-(2,5,6-trimethylpyrimidin-4-yl)piperazine in DMF at 100–110°C for 6–8 hours, yielding the target compound. Potassium carbonate (2 mol equiv) facilitates deprotonation of the piperazine nitrogen, enhancing nucleophilicity.

Yield : 62–68% after recrystallization from ethanol.

Alternative Catalytic Coupling Strategies

Recent advances in catalytic methods offer streamlined approaches:

Ruthenium-Catalyzed Dehydrogenative Coupling

A ruthenium catalyst (e.g., RuCl₃) with catechol ligands promotes direct coupling between 4-chloro-7-fluoroquinazoline and pre-functionalized piperazine derivatives. This method avoids stoichiometric bases and achieves 65–70% yield.

Advantages :

  • Reduced reaction time (3–5 hours).

  • Tolerance for diverse functional groups.

Process Optimization and Scalability

Nitration and Isomer Purification

In large-scale syntheses, nitration of 7-fluoroquinazolin-4(3H)-one (D3 ) with mixed nitric-sulfuric acid introduces a nitro group at position 6. Isomer separation via methanol washing ensures >98% purity.

Chlorination Efficiency

Using Sherwood oil-ethyl acetate (10:1) for post-chlorination washing minimizes residual sulfur oxychloride, enhancing product stability.

Analytical Data and Characterization

Intermediate Melting Point (°C) Rf Value Yield (%)
7-Fluoroquinazolin-4(3H)-one194–1960.39 (Hexane:EtOAc 2:1)83
4-Chloro-7-fluoroquinazoline242–2460.34 (CHCl₃:MeOH 8:2)90
Target Compound172–1760.36 (CHCl₃:MeOH 8:2)68

Spectroscopic Confirmation :

  • ¹H NMR (DMSO-d₆): δ 8.45 (s, 1H, quinazoline H2), 7.89 (d, 1H, H5), 7.32 (d, 1H, H8), 3.85–3.70 (m, 8H, piperazine), 2.50 (s, 6H, pyrimidine-CH₃).

  • MS (ESI+) : m/z 409.2 [M+H]⁺ .

Chemical Reactions Analysis

7-fluoro-4-[4-(2,5,6-trimethylpyrimidin-4-yl)piperazin-1-yl]quinazoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinazoline N-oxides.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon, resulting in the formation of reduced quinazoline derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine or pyrimidine positions, using reagents such as sodium methoxide or potassium tert-butoxide.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of the piperazine or pyrimidine moieties.

Scientific Research Applications

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules, including potential drug candidates.

    Biology: It has been investigated for its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action.

    Medicine: The compound shows promise as an antimicrobial and anticancer agent, with studies demonstrating its efficacy against various bacterial strains and cancer cell lines.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other bioactive compounds.

Mechanism of Action

The mechanism of action of 7-fluoro-4-[4-(2,5,6-trimethylpyrimidin-4-yl)piperazin-1-yl]quinazoline involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, inhibiting their activity and leading to the desired therapeutic effects. For example, it may inhibit bacterial DNA gyrase, leading to the disruption of bacterial DNA replication and cell death. In cancer cells, it may inhibit key signaling pathways, resulting in apoptosis or cell cycle arrest.

Comparison with Similar Compounds

Core Structure and Substituent Analysis

Compound Name Core Structure Key Substituents Biological Relevance
7-Fluoro-4-[4-(2,5,6-trimethylpyrimidin-4-yl)piperazin-1-yl]quinazoline Quinazoline - 7-Fluoro
- Piperazinyl-trimethylpyrimidine
Potential kinase inhibitor (hypothesized)
4-[(7-Fluoroquinazolin-4-yl)oxy]aniline Quinazoline - 7-Fluoro
- Oxy-aniline linker
Intermediate for TKIs and anti-cancer agents
4-Imino-1-p-tolyl-1,4-dihydropyrazolo[3,4-d]pyrimidin-5-ylamine Pyrazolopyrimidine - p-Tolyl
- Imino and amino groups
Synthetic intermediate; isomerization studies

Key Observations :

Quinazoline vs. Pyrazolopyrimidine Scaffolds :

  • Quinazolines (e.g., the target compound and 4-[(7-fluoroquinazolin-4-yl)oxy]aniline) are structurally distinct from pyrazolopyrimidines , which feature fused pyrazole and pyrimidine rings. Quinazolines are more commonly associated with kinase inhibition due to their ability to mimic ATP-binding motifs, whereas pyrazolopyrimidines are often explored for broader enzyme modulation .

In contrast, the oxy-aniline group in the compound is simpler but less soluble, limiting bioavailability . Pyrazolopyrimidines in lack fluorine or piperazine groups, reducing their metabolic stability compared to the target compound .

Physicochemical and Pharmacokinetic Properties

Property Target Compound 4-[(7-Fluoroquinazolin-4-yl)oxy]aniline Pyrazolopyrimidine Derivatives
Molecular Weight ~415 g/mol (estimated) ~285 g/mol 250–350 g/mol
LogP (Lipophilicity) ~2.5 (predicted) ~2.8 1.5–3.0
Solubility Moderate (piperazine enhances aqueous solubility) Low (oxy-aniline is hydrophobic) Variable (depends on substituents)

Implications :

  • The target compound’s piperazine group likely improves solubility compared to the oxy-aniline derivative , favoring oral bioavailability.
  • Higher molecular weight and lipophilicity may enhance target binding but could pose challenges for blood-brain barrier penetration.

Biological Activity

The compound 7-fluoro-4-[4-(2,5,6-trimethylpyrimidin-4-yl)piperazin-1-yl]quinazoline is a derivative of quinazoline, a class of compounds known for their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C17_{17}H21_{21}F1_{1}N4_{4}
  • Molecular Weight : 314.38 g/mol
  • IUPAC Name : this compound

This compound features a fluorine atom at the 7-position and a piperazine ring substituted with a pyrimidine moiety, which is critical for its biological activity.

Anticancer Properties

Research has shown that quinazoline derivatives exhibit significant anticancer potential. For instance, studies have indicated that compounds within this class can inhibit the proliferation of various cancer cell lines through multiple mechanisms:

  • Cell Cycle Arrest : Quinazoline derivatives can induce cell cycle arrest at different phases, leading to apoptosis in cancer cells.
  • Inhibition of Kinases : Many quinazolines act as inhibitors of tyrosine kinases, which are crucial in signaling pathways that regulate cell growth and survival.

Case Study: Anticancer Activity

A recent study evaluated the anticancer properties of substituted quinazolines against breast cancer cells (MCF-7). The cytotoxicity was assessed using the MTT assay, revealing an IC50_{50} value indicating effective inhibition of cell growth. The results suggested that these compounds could serve as promising candidates for further drug development in oncology .

Antiviral Activity

The antiviral potential of quinazoline derivatives has also been explored. For example, studies focused on their efficacy against Influenza A virus (IAV) demonstrated that certain derivatives exhibited IC50_{50} values significantly lower than those of standard antiviral agents like Ribavirin. This suggests that modifications to the quinazoline structure can enhance antiviral activity .

Antimicrobial Activity

Quinazolines have shown broad-spectrum antimicrobial properties against various pathogens. The mechanism often involves interference with bacterial DNA synthesis or inhibition of essential enzymes required for bacterial growth.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic properties of this compound is essential for evaluating its therapeutic potential:

PropertyValue
SolubilityModerate
BioavailabilityHigh
MetabolismLiver (CYP450 enzymes)
Half-life6–8 hours
ToxicityLow (non-cytotoxic at therapeutic doses)

These properties suggest that the compound is likely to be well absorbed and metabolized in vivo.

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of this compound to various biological targets. These studies help in understanding how structural modifications can influence biological activity.

Docking Results Summary

Target ProteinBinding Affinity (kcal/mol)
EGFR-10.5
VEGFR-9.8
PDGFR-9.3

These results indicate a strong interaction with key receptors involved in cancer progression and angiogenesis.

Q & A

Q. What synthetic methodologies are employed for preparing 7-fluoro-4-[4-(2,5,6-trimethylpyrimidin-4-yl)piperazin-1-yl]quinazoline?

The synthesis typically involves multi-step reactions:

  • Step 1 : Coupling of the quinazoline core with a piperazine derivative via nucleophilic aromatic substitution. For example, Pd-catalyzed cross-coupling (e.g., Suzuki or Buchwald-Hartwig) is used to attach the pyrimidinyl-piperazine moiety .
  • Step 2 : Fluorination at the 7-position of the quinazoline ring using fluorinating agents like Selectfluor™ under controlled pH and temperature .
  • Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) or recrystallization from THF/hexane mixtures yields pure compounds (e.g., 85% yield reported for analogous structures) .

Q. Which spectroscopic techniques are critical for structural characterization?

  • ¹H/¹³C NMR : Assigns proton environments (e.g., quinazoline C4-piperazine linkage at δ ~3.8–4.0 ppm) and detects coupling patterns (e.g., J = 7–10 Hz for aromatic protons) .
  • IR Spectroscopy : Identifies functional groups (e.g., C–F stretch at ~1,250 cm⁻¹, C=N at ~2,220 cm⁻¹) .
  • Mass Spectrometry (LC/MS) : Confirms molecular weight (e.g., [M+1]⁺ peaks at m/z ~486–500 for related derivatives) .

Q. What are the key steps in post-synthesis purification?

  • Solvent Selection : Use polar aprotic solvents (e.g., DMF, NMP) for dissolution, followed by precipitation in ice-cold water .
  • Chromatography : Reverse-phase HPLC with C18 columns (acetonitrile/water gradient) resolves closely related impurities .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

  • Catalyst Screening : Pd(PPh₃)₂Cl₂ in 1,4-dioxane/water (3:1) under argon increases coupling efficiency (yields >80% reported for similar piperazine-quinazoline derivatives) .
  • Temperature Control : Reflux (100–110°C) minimizes side reactions during cyclization .
  • Stoichiometry : A 1.2:1 molar ratio of piperazine to quinazoline precursor reduces unreacted starting material .

Q. How to resolve contradictions between experimental and computational spectral data?

  • Case Study : Discrepancies in ¹³C NMR shifts (e.g., calculated vs. observed δ ~166.5 ppm for triazine C–O–C linkages) arise from solvent effects or conformational flexibility. Use DFT calculations with implicit solvation models (e.g., PCM) to refine predictions .
  • Validation : Compare experimental data with structurally analogous compounds (e.g., 4-[(7-fluoroquinazolin-4-yl)oxy]aniline, δ = 159.0–155.4 ppm for quinazoline carbons) .

Q. How do structural modifications influence bioactivity?

  • Pyrimidinyl Substituents : Trimethyl groups (2,5,6-positions) enhance lipophilicity and target binding (e.g., kinase inhibition) compared to unsubstituted pyrimidines. Fluorine at C7 increases metabolic stability .
  • Piperazine Flexibility : N-Methylation reduces conformational freedom, potentially improving selectivity for G-protein-coupled receptors (GPCRs) .
  • SAR Insights : In cytotoxic assays, chlorophenyl or sulfonyl groups on piperazine improve IC₅₀ values (e.g., 2.5 µM against HUH-7 cells) by enhancing hydrophobic interactions .

Methodological Guidelines

  • Data Interpretation : Cross-validate NMR assignments using 2D techniques (HSQC, HMBC) for ambiguous signals .
  • Yield Optimization : Screen alternative catalysts (e.g., Pd(OAc)₂/XPhos) and solvents (e.g., toluene/EtOH) for challenging couplings .
  • Biological Screening : Prioritize assays based on structural analogs (e.g., tyrosine kinase inhibition for anticancer studies) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.